Cas no 299419-16-2 (N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)

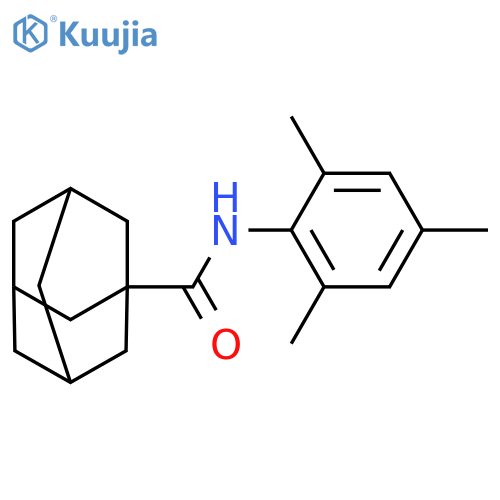

299419-16-2 structure

商品名:N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(2,4,6-trimethylphenyl)-

- AKOS001416095

- Z28130526

- VU0447122-1

- F0016-1441

- SCHEMBL14503275

- SR-01000393164

- (3r,5r,7r)-N-mesityladamantane-1-carboxamide

- N-mesityladamantane-1-carboxamide

- SR-01000393164-1

- ADAMANTANE-1-CARBOXYLIC ACID (2,4,6-TRIMETHYL-PHENYL)-AMIDE

- 299419-16-2

- Oprea1_496349

-

- インチ: 1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)

- InChIKey: COWSGYHRIUFVME-UHFFFAOYSA-N

- ほほえんだ: C12(C(NC3=C(C)C=C(C)C=C3C)=O)CC3CC(CC(C3)C1)C2

計算された属性

- せいみつぶんしりょう: 297.209264485g/mol

- どういたいしつりょう: 297.209264485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.136±0.06 g/cm3(Predicted)

- ふってん: 437.0±14.0 °C(Predicted)

- 酸性度係数(pKa): 14.78±0.70(Predicted)

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0016-1441-2mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-3mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-5mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-5μmol |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-4mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-20mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-20μmol |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-1mg |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-10μmol |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0016-1441-2μmol |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |

299419-16-2 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

299419-16-2 (N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量